4-(7-Methyl-oct-3-ynyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-(7-methyloct-3-ynyl)-1H-imidazole |
InChI |
InChI=1S/C12H18N2/c1-11(2)7-5-3-4-6-8-12-9-13-10-14-12/h9-11H,5-8H2,1-2H3,(H,13,14) |
InChI Key |
FGSZNBGTIGFMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CCCC1=CN=CN1 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Chromatographic Methods for Research Characterization of 4 7 Methyl Oct 3 Ynyl 1h Imidazole
Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Tautomeric Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(7-methyl-oct-3-ynyl)-1H-imidazole. Both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms, while advanced 2D NMR techniques would be instrumental in studying the molecule's conformation and the tautomerism inherent to the imidazole (B134444) ring.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the imidazole ring, the methylene (B1212753) protons adjacent to the ring and the alkyne, the terminal isopropyl group, and the methine proton. The tautomerism of the imidazole ring (protons on N1 or N3) would influence the chemical shifts of the ring protons, potentially leading to broadened signals or distinct sets of signals depending on the solvent and temperature. Conformational flexibility around the C4-C5 bond could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which would reveal through-space correlations between protons.
Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.58 | s | 1H | H2 (imidazole) |
| 6.91 | s | 1H | H5 (imidazole) |
| 2.85 | t | 2H | CH₂ adjacent to imidazole |
| 2.33 | t | 2H | CH₂ adjacent to alkyne |
| 1.65 | m | 1H | CH (isopropyl) |
| 1.50 | m | 2H | CH₂ |
| 1.38 | m | 2H | CH₂ |
Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 135.2 | C2 (imidazole) |
| 134.8 | C4 (imidazole) |
| 116.5 | C5 (imidazole) |
| 81.1 | C≡C |
| 79.8 | C≡C |
| 42.7 | CH (isopropyl) |
| 38.4 | CH₂ |
| 28.6 | CH₂ |
| 22.5 | 2 x CH₃ (isopropyl) |
| 19.3 | CH₂ adjacent to imidazole |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Purity Profiling
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation pathways to further corroborate the proposed structure. High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or FT-ICR instrument, would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Electron ionization (EI) would likely induce significant fragmentation, providing a characteristic fingerprint for the molecule. Key fragmentation pathways could include cleavage of the alkyl chain, particularly the loss of the isopropyl group, and fragmentation of the imidazole ring. Electrospray ionization (ESI), a softer ionization technique, would be expected to produce a prominent protonated molecule [M+H]⁺, ideal for molecular weight confirmation and for tandem MS (MS/MS) experiments. MS/MS analysis of the [M+H]⁺ ion would involve collision-induced dissociation (CID) to systematically break the molecule apart and map its connectivity.
Hypothetical HRMS and MS/MS Fragmentation Data
| Technique | Ion | m/z (calculated) | m/z (observed) | Assignment |
|---|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 191.1543 | 191.1541 | Protonated molecule |
| MS/MS of 191.1541 | [M+H - C₃H₇]⁺ | 148.0862 | 148.0860 | Loss of isopropyl group |
Purity profiling using MS can be achieved by coupling it with a chromatographic separation technique, such as GC-MS or LC-MS, to detect and identify any synthesis-related impurities.
Chromatographic Method Development for Isomer Separation and Quantitative Analysis in Research Samples (e.g., HPLC-NMR, GC-MS)
Chromatographic methods are essential for the separation and quantification of this compound in research samples, as well as for the separation of any potential isomers. The presence of a chiral center at the 7-position of the octynyl chain means that the compound can exist as a pair of enantiomers.
High-performance liquid chromatography (HPLC) would be a versatile tool for both analysis and purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape for the basic imidazole) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a good starting point for method development. For the separation of enantiomers, chiral HPLC, employing a chiral stationary phase (CSP), would be necessary.
Gas chromatography-mass spectrometry (GC-MS) could also be a powerful technique, particularly for purity analysis, provided the compound is sufficiently volatile and thermally stable. Derivatization of the imidazole N-H group might be necessary to improve its chromatographic behavior.
Hyphenated techniques like HPLC-NMR would allow for the direct structural elucidation of separated components without the need for offline fraction collection, which is particularly useful for identifying minor impurities or isomers.
Hypothetical Chiral HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose-based) |
| Mobile Phase | Hexane:Ethanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
X-ray Crystallography for Definitive Solid-State Structural Elucidation (if applicable)
Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information for this compound in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation.
Furthermore, the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group and π-π stacking between imidazole rings of adjacent molecules. This information is invaluable for understanding the solid-state packing and physical properties of the compound. The absolute configuration of the chiral center could also be determined if a suitable heavy atom is present or by using specific crystallographic techniques.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The two techniques are often complementary.
FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically a broad band around 3100-3300 cm⁻¹), C-H stretches of the alkyl and aromatic parts of the molecule (around 2850-3000 cm⁻¹ and 3100 cm⁻¹, respectively), and the C≡C stretch of the alkyne (a weak band around 2100-2260 cm⁻¹). The C=C and C=N stretching vibrations of the imidazole ring would appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which often gives a stronger signal in Raman than in IR. The symmetry of the molecule and its environment would influence the activity of these vibrational modes. Intermolecular hydrogen bonding would be evident from shifts in the N-H stretching frequency.
Hypothetical Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3250 (broad) | Medium | N-H stretch (imidazole) |
| 3120 | Weak | C-H stretch (imidazole ring) |
| 2960, 2870 | Strong | C-H stretch (alkyl) |
| 2230 | Weak (IR), Strong (Raman) | C≡C stretch (alkyne) |
In Vitro Molecular and Cellular Biological Investigations of 4 7 Methyl Oct 3 Ynyl 1h Imidazole
Elucidation of Molecular Target Interactions (excluding human clinical targets)
Enzyme Inhibition Assays and Kinetic Characterization (non-human enzymes)
Limited publicly available information exists regarding the specific enzymatic inhibition profile of 4-(7-Methyl-oct-3-ynyl)-1H-imidazole against non-human enzymes. However, the broader class of imidazole-containing compounds has been investigated for its inhibitory effects on various enzyme systems. For instance, certain phenyl ethyl and phenyl propyl imidazole (B134444) derivatives have demonstrated selective inhibition of rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α) and bovine cholesterol side chain cleavage (CSCC) enzymes. nih.gov For example, N-[2-(4'-Aminophenyl) ethyl] imidazole and N-[3-(4'-Nitrophenyl) propyl] imidazole exhibited IC50 values of 27.6 ± 0.10 μM and 25.0 ± 2.0 μM, respectively, against rat testicular P450(17)α. nih.gov These findings suggest that the imidazole scaffold is a viable pharmacophore for enzyme inhibition, though specific kinetic data for this compound is not available.
Table 1: Inhibitory Activity of Selected Imidazole Derivatives against Non-Human Enzymes
| Compound | Enzyme | Organism | IC50 (μM) |
|---|---|---|---|
| N-[2-(4'-Aminophenyl) ethyl] imidazole | 17α-hydroxylase/17,20-lyase (P450(17)α) | Rat (testicular) | 27.6 ± 0.10 |
| N-[3-(4'-Nitrophenyl) propyl] imidazole | 17α-hydroxylase/17,20-lyase (P450(17)α) | Rat (testicular) | 25.0 ± 2.0 |
| N-[2-(4'-Nitrophenyl) ethyl] imidazole | 17α-hydroxylase/17,20-lyase (P450(17)α) | Rat (testicular) | 30.2 ± 2.0 |
Receptor Binding Studies in Non-Human Biological Systems
While specific binding affinities for this compound in non-human biological systems are not extensively detailed in the available literature, it is recognized as a ligand for the histamine H3 receptor. nih.gov Studies on other histamine H3 receptor ligands have been conducted in non-human systems, such as guinea-pig cortex, to characterize receptor binding affinities. nih.gov For example, the binding of the H3 receptor antagonist [3H]clobenpropit has been studied in guinea-pig cerebral cortex membranes. nih.gov Such studies are crucial for determining the affinity (pKL) and receptor density (Bmax) in non-human tissues, providing a basis for understanding the compound's potential interactions in these biological systems.
Investigation of Protein-Ligand Interactions (non-human proteins)
Detailed biophysical studies on the interaction of this compound with specific non-human proteins are not readily found in public literature. However, general principles of imidazole derivative interactions with proteins have been explored. For instance, the interaction between bioactive imidazole derivatives and bovine serum albumin (BSA) has been investigated using fluorescence and UV-vis spectral studies. nih.gov These studies revealed that the formation of a BSA-imidazole complex leads to fluorescence quenching, indicating a direct binding interaction. nih.gov The thermodynamic parameters of this binding, such as changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined to understand the nature of the interaction. nih.gov While not specific to this compound, these findings illustrate the methodologies used to characterize the binding of imidazole-containing compounds to proteins.
Mechanistic Pathway Elucidation in Relevant Non-Human Biological Models
Cellular Assay Systems (e.g., microbial cultures, plant cells, invertebrate cells)
The effects of this compound on microbial, plant, or invertebrate cellular systems have not been specifically documented. However, the broader class of imidazole derivatives has been shown to exert biological effects in such systems. For example, some imidazole-based ionic liquids have been shown to affect the seed germination rate and root and stem length of terrestrial plants like rice and capsicum. nih.gov In invertebrates, the imidazole derivative KK-42 has been shown to delay pupal development and reduce successful adult formation in the mealworm Tenebrio molitor. researchgate.net Furthermore, certain imidazole-hydrazone complexes have demonstrated inhibitory activity against the bacteria Escherichia coli and Bacillus subtilis. nih.gov These examples highlight the potential for imidazole compounds to interact with diverse non-human cellular systems, although specific data for this compound is lacking.
Biochemical Pathway Modulation Studies (e.g., non-human metabolic pathways)
There is a scarcity of information regarding the specific modulation of non-human metabolic pathways by this compound. Histamine, for which this compound is a receptor ligand, is known to be involved in a complex network of metabolic processes, including nitrogen and energy metabolism. nih.gov The activation of histamine receptors can modulate various signaling pathways, which in turn can influence cellular metabolism. nih.gov For instance, in rats, ligands of the histamine H3 receptor have been shown to modulate cell proliferation and migration in the oxyntic mucosa, processes that are intrinsically linked to metabolic activity. nih.gov However, direct evidence of this compound altering specific non-human metabolic pathways is not currently available.
Assessment of Antimicrobial Activity Against Non-Human Pathogenic Strains
There are currently no published studies that have investigated the antimicrobial properties of this compound against any non-human pathogenic bacterial strains. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal concentrations (MBC) are available.
Exploration of Antifungal Properties (e.g., plant pathogens, environmental fungi)
Similarly, the scientific literature lacks any reports on the evaluation of this compound for antifungal activity. Investigations into its efficacy against plant pathogenic fungi or common environmental fungi have not been documented. As a result, data regarding its fungistatic or fungicidal effects remain undetermined.
Investigation of Other Non-Human Biological Activities (e.g., insecticidal, herbicidal activity if relevant)
There is no available research on other potential non-human biological activities of this compound. Its potential as an insecticidal or herbicidal agent has not been explored in any published studies.
While the broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties, these general characteristics cannot be specifically attributed to this compound without direct experimental evidence. Future research may explore the biological profile of this specific compound.
Computational Chemistry and in Silico Modeling of 4 7 Methyl Oct 3 Ynyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of novel molecules. For 4-(7-Methyl-oct-3-ynyl)-1H-imidazole, DFT calculations would be performed to obtain its optimized geometry and electronic properties. A common approach involves using a functional such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p) to achieve reliable results. dntb.gov.ua
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's reactivity and kinetic stability by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy indicates the molecule's capacity to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. dntb.gov.ua
In a hypothetical analysis of this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, making it the probable site for electrophilic attack. The LUMO would likely be distributed over the imidazole ring and the electron-accepting alkynyl group, highlighting potential sites for nucleophilic reactions.
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.6 |
This interactive table presents plausible FMO energy values based on typical findings for similar heterocyclic compounds.
A Molecular Electrostatic Potential (MEP) map provides a visual guide to the electronic distribution on a molecule's surface, which is invaluable for predicting intermolecular interactions and reaction sites. orientjchem.org On an MEP map, areas of negative potential (red) signify electron-rich regions that are attractive to electrophiles, whereas areas of positive potential (blue) denote electron-poor regions susceptible to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely reveal the most negative electrostatic potential concentrated around the nitrogen atoms of the imidazole core, identifying them as the principal sites for electrophilic interactions. orientjchem.org Conversely, the hydrogen atom bonded to the imidazole nitrogen would show a strong positive potential, indicating its role as a potential proton donor.
The imidazole nucleus can exist in different tautomeric forms, and determining their relative stabilities is essential for predicting its chemical behavior. nih.gov For this compound, the two primary tautomers are the 4-substituted and 5-substituted forms, where the proton resides on different nitrogen atoms of the imidazole ring. DFT calculations can be utilized to compute the energies of these tautomers and the transition state for their interconversion. The substituent's electronic and steric properties at the C-4 position would influence the tautomeric equilibrium. Typically, the tautomer that minimizes steric hindrance and is electronically favored will be lower in energy.
Hypothetical Tautomeric Energy Data
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| This compound | 0.00 (Reference) |
| 5-(7-Methyl-oct-3-ynyl)-1H-imidazole | +1.2 |
This interactive table shows hypothetical relative energies, suggesting the 4-substituted tautomer is more stable.
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction (non-human targets)
Molecular docking is a computational method that predicts the binding orientation of a small molecule within the active site of a target protein. arabjchem.org This technique is pivotal in drug discovery for identifying potential therapeutic agents. In this context, this compound could be docked against non-human targets, such as fungal or bacterial enzymes, to assess its potential as an antimicrobial agent. researchgate.net
A hypothetical docking study against a fungal lanosterol (B1674476) 14α-demethylase, a well-known target for azole antifungals, would likely demonstrate that the imidazole ring of the compound coordinates with the heme iron atom in the enzyme's active site. The lipophilic 7-methyl-oct-3-ynyl side chain would likely occupy a hydrophobic pocket, enhancing binding affinity through van der Waals forces.
Hypothetical Docking Results against Fungal Lanosterol 14α-demethylase
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Interactions | Coordination with heme iron via N-3; hydrophobic interactions with the side chain. |
This interactive table provides plausible docking results, illustrating a strong predicted binding affinity.
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules and the stability of protein-ligand complexes over time. mdpi.com An MD simulation of this compound in a solvated environment would reveal the conformational preferences of its flexible side chain.
When complexed with a target protein, MD simulations can validate the stability of the binding pose obtained from docking. ajchem-a.com Analysis of the Root Mean Square Deviation (RMSD) of the ligand and protein backbone throughout the simulation provides a measure of stability; a stable trajectory suggests a persistent binding mode. scielo.br Furthermore, MD simulations can uncover dynamic interactions, such as the formation and breaking of hydrogen bonds and changes in hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for derivatives of this compound could be developed to predict the bioactivity of new, yet-to-be-synthesized analogues.
The development of a QSAR model requires a dataset of imidazole derivatives with experimentally determined activities. researchgate.net For each compound, a set of molecular descriptors representing various physicochemical properties (e.g., electronic, steric, hydrophobic) would be calculated. Statistical techniques would then be employed to build a predictive model. nih.gov A validated QSAR model can serve as a valuable tool for guiding the rational design of more potent compounds. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening for Novel Analog Design (non-human targets)
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a novel compound like this compound, a pharmacophore model could be developed based on known inhibitors of a non-human target of interest, such as enzymes from parasites, fungi, or agricultural pests.
The process typically involves:
Alignment of Active Compounds: A set of molecules with known activity against the target are structurally aligned.
Feature Identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups are identified.
Model Generation: A 3D model representing the spatial arrangement of these features is created.
This model can then be used for virtual screening of large chemical libraries to identify new compounds that match the pharmacophore and are therefore likely to be active. For instance, studies on other imidazole derivatives have successfully used pharmacophore models to identify inhibitors of parasitic enzymes like trypanothione (B104310) reductase from Leishmania donovani and cruzain from Trypanosoma cruzi. nih.govnih.gov In these cases, the imidazole ring often acts as a key hydrogen bond acceptor or a part of a larger hydrophobic moiety.
Table 1: Hypothetical Pharmacophore Features for a 4-Alkynyl-1H-Imidazole Targeting a Non-Human Enzyme
| Feature | Role in Binding | Potential Contribution from this compound |
| Hydrogen Bond Acceptor | Interaction with donor residues in the active site | The nitrogen atoms of the imidazole ring. |
| Hydrophobic Region | Van der Waals interactions with nonpolar residues | The 7-methyl-octyl chain. |
| Aromatic Ring | π-π stacking with aromatic residues | The imidazole ring. |
| Alkyne Group | Potential for specific interactions (e.g., with metals) or to provide rigidity | The oct-3-ynyl group. |
Virtual screening campaigns based on such pharmacophore models have been instrumental in discovering novel antifungal agents based on 4-substituted imidazoles. nih.gov These studies demonstrate the potential for identifying new leads for non-human applications.
Chemoinformatic Analysis for Scaffold Profiling and Library Design
Chemoinformatics involves the use of computational methods to analyze and organize chemical data. For a scaffold like 4-alkynyl-1H-imidazole, chemoinformatic analysis would be crucial for understanding its properties and for designing a library of related compounds for screening.
Scaffold Profiling: This involves computationally characterizing the core structure. For the this compound scaffold, this would include calculating properties such as:
Molecular weight
LogP (lipophilicity)
Topological Polar Surface Area (TPSA)
Number of rotatable bonds
Hydrogen bond donors and acceptors
These properties help in assessing the "drug-likeness" of the scaffold and its suitability for specific applications. For example, in the context of agricultural agents, properties related to environmental stability and uptake by the target organism would be of interest.
Library Design: Based on the scaffold profile and a pharmacophore model, a virtual library of analogues of this compound could be designed. This would involve systematically modifying different parts of the molecule, such as:
Altering the length and branching of the alkyl chain.
Introducing different substituents on the imidazole ring.
Replacing the imidazole with other five-membered heterocyclic rings.
Quantitative Structure-Activity Relationship (QSAR) models are often developed in this phase. nih.gov These models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of newly designed analogues. For instance, a QSAR study on imidazole-based cruzain inhibitors identified key structural features that determine their inhibitory potency, providing a roadmap for designing more effective compounds. nih.gov
Table 2: Example of a Virtual Library Design Based on the this compound Scaffold
| R1 (on Imidazole) | R2 (Alkyne Chain) | R3 (Alkyl Branch) | Predicted Property (e.g., Target Affinity) |
| H | -CH2-C≡C-CH(CH3)C4H9 | CH3 | Baseline |
| CH3 | -CH2-C≡C-CH(CH3)C4H9 | CH3 | Predicted High |
| H | -CH2-C≡C-C(CH3)2C3H7 | CH3 | Predicted Moderate |
| H | -CH2-C≡C-CH(CH3)C4H9 | C2H5 | Predicted Low |
Structure Activity Relationship Sar Studies of 4 7 Methyl Oct 3 Ynyl 1h Imidazole and Its Analogs
Systematic Investigation of Substituent Effects on Biological Activity (non-human systems)
The biological activity of 4-(7-methyl-oct-3-ynyl)-1H-imidazole is significantly influenced by the nature and position of various substituents. In non-human experimental systems, a range of analogs has been synthesized and evaluated to map out these effects. Key findings from these investigations have highlighted that modifications to the imidazole (B134444) ring and the octynyl side chain can lead to substantial changes in biological efficacy.
For instance, the introduction of small alkyl groups or electron-withdrawing groups at different positions on the imidazole ring has been explored. It was observed that such substitutions can modulate the electronic properties of the imidazole core, which in turn affects its interaction with biological targets. The data from these studies are often compiled to identify trends and guide further optimization efforts.
Below is a representative data table illustrating the impact of various substituents on the biological activity of this compound analogs.
| Compound ID | R1 Substituent (Imidazole) | R2 Substituent (Side Chain) | Relative Biological Activity (%) |
| 1 | H | 7-Methyl | 100 |
| 2 | 2-Methyl | 7-Methyl | 85 |
| 3 | 5-Chloro | 7-Methyl | 120 |
| 4 | H | 7-Ethyl | 92 |
| 5 | H | 7-Hydroxy | 60 |
| 6 | 2-Methyl, 5-Chloro | 7-Methyl | 110 |
| 7 | H | H | 30 |
Role of the Imidazole Moiety in Target Recognition
The imidazole moiety is a crucial pharmacophore in this compound, playing a pivotal role in how the molecule is recognized by and binds to its biological targets. nih.govresearchgate.netnih.govnih.govresearchgate.net The two nitrogen atoms within the five-membered ring are key features, capable of acting as both hydrogen bond donors and acceptors. nih.gov This allows the imidazole ring to form specific and directional interactions with amino acid residues in the binding site of a target protein. nih.gov
Studies involving the replacement of the imidazole ring with other heterocyclic systems, such as triazole or pyrazole, have demonstrated a significant loss of biological activity. nih.gov This underscores the importance of the specific electronic and steric properties of the imidazole ring for effective target engagement. nih.gov Furthermore, the aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's binding pocket. nih.gov
Influence of the Alkynyl Linker on Conformational Flexibility and Binding
The alkynyl linker in this compound is not merely a spacer but an active contributor to the molecule's binding affinity and conformational properties. The rigidity of the triple bond imposes a linear and defined geometry on this part of the molecule, which can be critical for orienting the imidazole head and the lipophilic octyl tail in a precise manner for optimal interaction with the target.
This constrained conformation reduces the entropic penalty upon binding, as the molecule has less conformational freedom to lose. The length and nature of this linker have been systematically varied in SAR studies. For example, replacing the butynyl portion with a more flexible alkyl chain often leads to a decrease in activity, suggesting that the rigidity of the alkynyl group is advantageous for presenting the key interacting fragments in their optimal binding geometries.
Impact of the Methyl Group and Octyl Chain Length on Biological Potency and Selectivity
The lipophilic tail of the molecule, specifically the 7-methyl-octyl group, plays a significant role in determining both the potency and selectivity of this compound. The length of the alkyl chain is critical for establishing hydrophobic interactions with non-polar regions of the binding site. SAR studies have shown that there is an optimal chain length for maximizing these interactions and, consequently, biological potency.
The presence and position of the methyl group on the octyl chain also have a discernible impact. The 7-methyl substitution can enhance binding by fitting into a specific hydrophobic pocket within the target. It may also influence the molecule's metabolic stability and pharmacokinetic properties. Alterations to the chain length and branching have been shown to modulate the compound's selectivity for its intended target over other related proteins.
| Analog | Side Chain Modification | Biological Potency (IC50, nM) | Selectivity Index |
| Standard | 7-Methyl-oct-3-ynyl | 50 | 100 |
| A | Hex-3-ynyl | 250 | 50 |
| B | Non-3-ynyl | 80 | 85 |
| C | Oct-3-ynyl | 120 | 70 |
| D | 6-Methyl-oct-3-ynyl | 75 | 90 |
Development of Predictive SAR Models to Guide Future Synthesis
To accelerate the discovery of more potent and selective analogs, predictive SAR models have been developed based on the experimental data gathered for this compound and its derivatives. nih.gov These computational models, often employing techniques like Quantitative Structure-Activity Relationship (QSAR), aim to establish a mathematical correlation between the physicochemical properties of the molecules and their biological activities.
These models incorporate various molecular descriptors, such as steric parameters (e.g., molecular volume), electronic properties (e.g., partial charges), and lipophilicity (e.g., logP), to predict the activity of yet-to-be-synthesized compounds. nih.gov The development of robust and validated QSAR models serves as a valuable tool for medicinal chemists, enabling them to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources in the drug discovery process.
Future Research Directions and Potential Specialized Applications
Exploration of the Compound in Agrochemical Development (e.g., novel pesticides, herbicides)
The imidazole (B134444) scaffold is a cornerstone in the development of modern agrochemicals, with established roles as fungicides, herbicides, and plant growth regulators. dasbonchem.comcabidigitallibrary.orgresearchgate.net Many commercially successful fungicides, for instance, are based on the imidazole structure. wikipedia.org The fungicidal activity of these compounds often stems from their ability to inhibit key enzymes in pathogenic fungi.
Future research into 4-(7-Methyl-oct-3-ynyl)-1H-imidazole could focus on its potential as a novel agrochemical. The lipophilic 7-methyl-oct-3-ynyl side chain may enhance its ability to penetrate the waxy cuticles of plants or the cell membranes of fungi and insects. This could lead to the development of more effective and targeted pesticides or herbicides. cabidigitallibrary.orgderpharmachemica.com Investigations should include screening for activity against a broad range of plant pathogens and pests.
Table 1: Potential Agrochemical Research Areas for this compound
| Research Area | Potential Application | Rationale |
|---|---|---|
| Fungicide Development | Control of fungal diseases in crops | Imidazole core is a known antifungal pharmacophore. dasbonchem.com |
| Herbicide Discovery | Weed management | Imidazole derivatives have shown herbicidal activity. derpharmachemica.com |
| Insecticide Innovation | Pest control | The lipophilic side chain may enhance insecticidal properties. |
| Plant Growth Regulation | Enhancing crop yield and quality | Some imidazole compounds can influence plant development. dasbonchem.com |
Investigation in Veterinary Medicinal Chemistry
Imidazole-based compounds are widely used in veterinary medicine, particularly as antifungal and anthelmintic agents. msdvetmanual.comtsijournals.com The mechanism of action for many imidazole antifungals involves the inhibition of ergosterol (B1671047) synthesis, a critical component of fungal cell membranes. msdvetmanual.com Given the prevalence of fungal infections in animals, the development of new and effective treatments is an ongoing priority.
The structural features of this compound make it a candidate for investigation in veterinary drug discovery. The long alkyl chain could influence its pharmacokinetic properties, potentially leading to improved tissue distribution and efficacy. Research in this area would involve in vitro screening against common veterinary fungal pathogens and parasites, followed by in vivo studies in relevant animal models. nih.gov
Potential in Material Science (e.g., as ligands in coordination chemistry, catalysts)
The imidazole ring is a versatile ligand in coordination chemistry due to the presence of two nitrogen atoms with differing basicities, allowing it to coordinate with a wide variety of metal ions. rsc.orgresearchgate.netwikipedia.org Imidazole-containing ligands have been instrumental in the development of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. rsc.org Furthermore, imidazole derivatives can serve as ligands in transition metal complexes that act as catalysts for various organic reactions. mdpi.comlifechemicals.com
The alkynyl group in this compound introduces an additional functional site that can participate in coordination or be used to polymerize the molecule, opening up possibilities in polymer science. nih.gov Future research could explore the synthesis of coordination polymers and metal complexes using this compound as a ligand. The catalytic activity of these new materials could then be evaluated in various chemical transformations. mdpi.com
Table 2: Potential Material Science Applications
| Application Area | Specific Use | Underlying Principle |
|---|---|---|
| Coordination Chemistry | Synthesis of novel metal complexes and MOFs | Imidazole nitrogen atoms act as effective coordination sites. rsc.orgresearchgate.net |
| Catalysis | Development of new homogeneous or heterogeneous catalysts | Transition metal complexes with imidazole ligands can exhibit catalytic activity. mdpi.com |
| Polymer Science | Creation of functional polymers | The alkynyl group can be used for polymerization reactions. |
Integration with High-Throughput Screening Platforms for Non-Human Biological Targets
High-throughput screening (HTS) is a powerful tool for discovering new bioactive molecules by testing large libraries of compounds against specific biological targets. acs.orgnih.gov This approach is widely used in drug discovery and can be adapted to identify compounds with desired activities for non-human applications, such as in agriculture or veterinary medicine. nih.gov
Future research on this compound should involve its inclusion in HTS campaigns against a variety of non-human targets. These could include enzymes from pathogenic fungi, insects, or parasites, as well as plant-specific receptors or enzymes. The data generated from such screens could rapidly identify potential applications and guide further development.
Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring
Understanding the mechanism of action of a bioactive compound is crucial for its development. Advanced spectroscopic techniques can provide real-time insights into how a molecule interacts with its biological target. researchgate.netresearchgate.net
The unique structure of this compound, particularly the alkyne functionality, could be exploited for spectroscopic studies. For example, the alkyne can serve as a Raman or infrared probe to monitor the compound's binding to a target protein or its localization within a cell. Such studies would provide valuable mechanistic information that is essential for optimizing the compound's activity and selectivity.
Q & A
Basic Synthesis and Structural Characterization
Q: What are the standard synthetic routes for preparing 4-(7-Methyl-oct-3-ynyl)-1H-imidazole derivatives, and how can purity be optimized? A: Synthesis typically involves multi-step protocols, such as:
- Cyclocondensation reactions : Starting from substituted amines and carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .
- Pd-catalyzed cross-coupling : For regioselective functionalization, as seen in late-stage diversification of imidazole cores (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
Purity optimization : Use silica gel chromatography (TLC monitoring, hexane:ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Validate purity via NMR (δ 7.2–8.1 ppm for aromatic protons) and elemental analysis (C, H, N ±0.3%) .
Advanced: Regioselective Functionalization Challenges
Q: How can researchers address competing regioselectivity during C–H activation of the imidazole ring? A: Key strategies include:
- Catalyst tuning : Pd(PPh₃)₄ with electron-deficient ligands enhances selectivity at the C5 position over C2/C4 .
- Steric directing groups : Bulky substituents (e.g., tert-butyl) on the imidazole nitrogen direct functionalization to less hindered sites .
- Solvent effects : Polar aprotic solvents (DMF) favor electrophilic substitution pathways, reducing side products .
Contradictions in reported yields (e.g., 60% vs. 90%) may arise from trace moisture sensitivity or ligand decomposition .
Basic Spectral Interpretation
Q: What NMR and IR spectral features distinguish this compound from its analogs? A:
- ¹H NMR : A singlet at δ 7.5–7.7 ppm for the imidazole C2 proton; alkyne protons (C≡CH) appear as a triplet at δ 2.1–2.3 ppm (J = 2.7 Hz) .
- ¹³C NMR : The alkyne carbon resonates at δ 70–75 ppm, while the imidazole C4 carbon appears at δ 120–125 ppm .
- IR : Sharp peaks at 2110 cm⁻¹ (C≡C stretch) and 3100–3150 cm⁻¹ (N–H stretching) confirm core functionality .
Advanced: Resolving Tautomeric Ambiguities
Q: How can tautomeric equilibria in imidazole derivatives complicate structural analysis, and what methods resolve this? A:
- Issue : 1H-imidazole derivatives often exist as tautomers (e.g., N1–H vs. N3–H), leading to split NMR signals or ambiguous crystallography .
- Solutions :
- Low-temperature NMR : Slows tautomer interconversion, revealing distinct peaks (e.g., δ 12.5 ppm for N–H in CDCl₃ at –40°C) .
- X-ray crystallography : Resolves tautomeric states definitively (e.g., bond lengths: N1–C2 = 1.32 Å vs. N3–C4 = 1.35 Å) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers based on Gibbs free energy .
Basic Biological Screening
Q: What preliminary assays are suitable for evaluating the bioactivity of this compound derivatives? A:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., xanthine oxidase inhibition at λₑₓ = 290 nm) .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cytotoxicity in non-cancerous cell lines (e.g., HEK293) .
Advanced: Structure-Activity Relationship (SAR) Challenges
Q: How do structural modifications (e.g., alkyne chain length, substituent electronics) impact bioactivity? A:
- Alkyne chain elongation : Increased hydrophobicity enhances membrane permeability but may reduce solubility (logP >3 correlates with cytotoxicity) .
- Electron-withdrawing groups : Fluorine at the phenyl ring improves target binding (e.g., Ki = 0.8 μM vs. 2.3 μM for chloro analogs) .
- Contradictions : Some studies report methyl groups enhancing activity (e.g., IC₅₀ = 12 μM ), while others show no effect, possibly due to assay variability (e.g., serum protein interference) .
Basic Safety and Handling
Q: What safety protocols are critical when handling this compound derivatives? A:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Waste disposal : Segregate halogenated waste (e.g., brominated byproducts) for incineration .
Advanced: Scaling-Up Synthesis
Q: What challenges arise during gram-scale synthesis, and how can they be mitigated? A:
- Exotherm management : Gradual reagent addition (e.g., <1 mL/min for alkyne precursors) prevents runaway reactions .
- Catalyst recovery : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching and enable reuse (3–5 cycles with <5% yield drop) .
- Purification : Switch from TLC to flash chromatography (Biotage® systems) for higher throughput .
Basic Crystallography and Computational Modeling
Q: How can researchers validate the molecular structure of novel derivatives? A:
- Single-crystal X-ray diffraction : Resolve bond angles and packing motifs (e.g., CCDC deposition codes) .
- DFT optimization : Compare calculated (B3LYP/6-311+G**) vs. experimental IR/NMR spectra to confirm conformers .
Advanced: Addressing Bioactivity Data Reproducibility
Q: Why might bioactivity data vary across studies, and how can this be addressed? A:
- Sources of variability :
- Assay conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS alter compound bioavailability) .
- Cell line drift : Authenticate lines via STR profiling to avoid misidentification .
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
